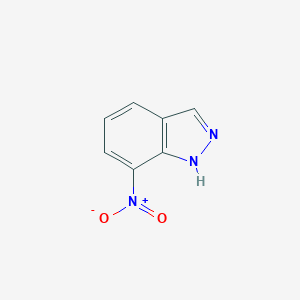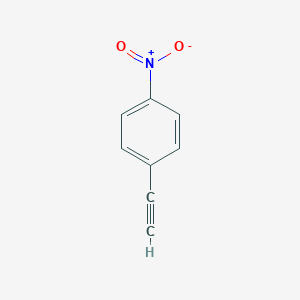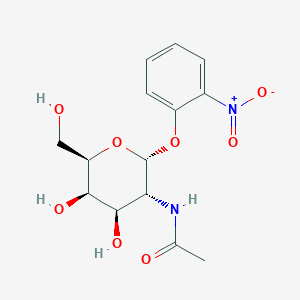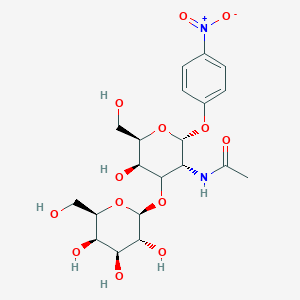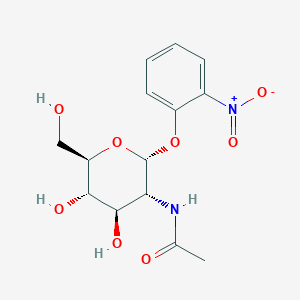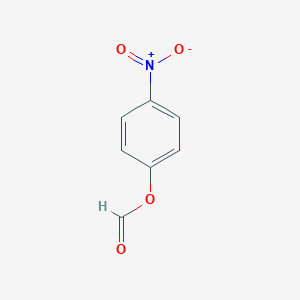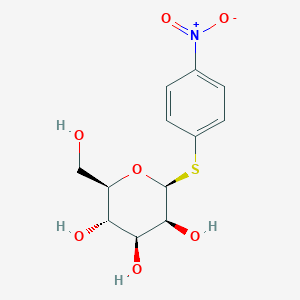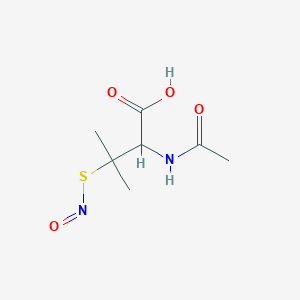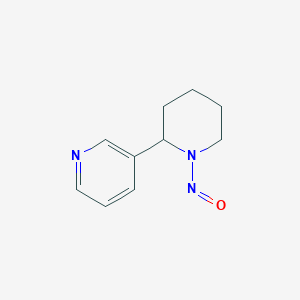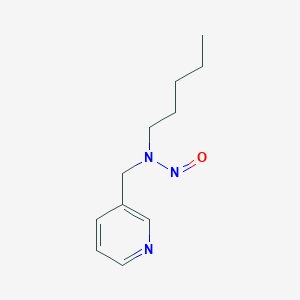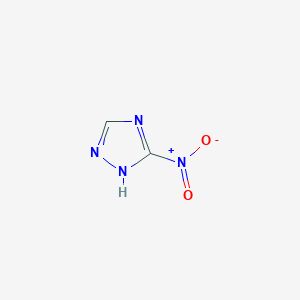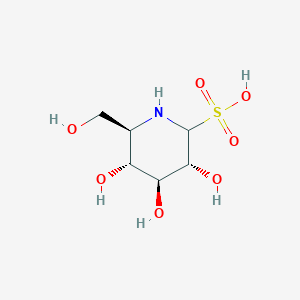
Chlorhydrate de propionylpromazine
Vue d'ensemble
Description
Le chlorhydrate de propionylpromazine est un composé chimique appartenant à la classe des phénothiazines. Il est principalement utilisé comme tranquillisant en médecine vétérinaire. Ce composé est un dérivé de la promazine, modifié avec un groupe propionyle pour améliorer ses propriétés pharmacologiques. Le this compound a suscité l'attention pour ses propriétés antibactériennes potentielles, en particulier contre les bactéries résistantes aux antibiotiques telles que Mycobacterium tuberculosis et Acinetobacter baumannii .
Applications De Recherche Scientifique
Propionylpromazine hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying phenothiazine derivatives.
Biology: Investigated for its antibacterial properties against multidrug-resistant bacteria.
Medicine: Explored for its potential use in treating infections caused by Mycobacterium tuberculosis and Acinetobacter baumannii.
Industry: Utilized in veterinary medicine as a tranquilizer for animals.
Mécanisme D'action
Target of Action
Propionylpromazine hydrochloride, a variant of the phenothiazine class, primarily targets several receptors in the body . These include:
Mode of Action
Propionylpromazine hydrochloride acts as an antagonist of its target receptors Its sedative effects are primarily due to its antihistamine effect .
Pharmacokinetics
It is known to have a protein binding of 81% , which may impact its bioavailability and distribution within the body.
Result of Action
Propionylpromazine hydrochloride’s primary use is as a sedative due to its antihistamine effect . It has also shown potential as an antibacterial agent, particularly against tough, antibiotic-resistant bacteria such as Mycobacterium tuberculosis . It has been found to effectively curtail the proliferation of M. tuberculosis H37Rv and impede the growth of M. tuberculosis within macrophages .
Analyse Biochimique
Biochemical Properties
Propionylpromazine hydrochloride has shown potent activity against M. tuberculosis . It effectively curtails the proliferation of M. tuberculosis H37Rv
Cellular Effects
Propionylpromazine hydrochloride has shown the capability to impede the growth of M. tuberculosis within macrophages without causing detrimental effects This indicates that it can influence cell function and potentially impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to act as an antagonist of dopamine 1, 2, and 4 receptors, serotonin (5-HT) receptor types 2A and 2C, muscarinic receptors 1 through 5, alpha (1)-receptors, and histamine H1-receptors . Its main use as a sedative is due to its antihistamine effect .
Dosage Effects in Animal Models
Propionylpromazine hydrochloride is of interest due to its illicit use at pharmacological dosage (< 1 mg/kg i.m.) in the immediate pre-slaughter period . It is used to lessen weight loss, trauma, disease, aggression, and the prevalence of pale, soft exudative (PSE) pork produced from stress-susceptible animals
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du chlorhydrate de propionylpromazine implique la réaction de la promazine avec le chlorure de propionyle en présence d'une base telle que la pyridine. La réaction a généralement lieu sous reflux, ce qui conduit à la formation de propionylpromazine, qui est ensuite convertie en son sel de chlorhydrate par traitement avec de l'acide chlorhydrique.
Méthodes de production industrielle : La production industrielle du this compound suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique un contrôle minutieux des conditions de réaction pour garantir un rendement et une pureté élevés. Le produit final est généralement purifié par des techniques de recristallisation ou de chromatographie pour répondre aux normes pharmaceutiques .
Analyse Des Réactions Chimiques
Types de réactions : Le chlorhydrate de propionylpromazine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des sulfoxydes et des sulfones.
Réduction : Les réactions de réduction peuvent convertir le composé en son amine parentale.
Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau du cycle phénothiazine.
Réactifs et conditions communs :
Oxydation : Les agents oxydants courants incluent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des nucléophiles comme le méthylate de sodium peuvent être utilisés en conditions basiques.
Principaux produits formés :
Oxydation : Sulfoxydes et sulfones.
Réduction : Amine parentale.
Substitution : Divers dérivés de phénothiazine substitués.
4. Applications de la recherche scientifique
Le this compound a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme réactif en synthèse organique et comme composé modèle pour l'étude des dérivés de la phénothiazine.
Biologie : Étudié pour ses propriétés antibactériennes contre les bactéries multirésistantes.
Médecine : Exploré pour son utilisation potentielle dans le traitement des infections causées par Mycobacterium tuberculosis et Acinetobacter baumannii.
Industrie : Utilisé en médecine vétérinaire comme tranquillisant pour les animaux.
5. Mécanisme d'action
Le this compound exerce ses effets en agissant comme un antagoniste de divers récepteurs, notamment les récepteurs de la dopamine, de la sérotonine, muscariniques, alpha-adrénergiques et histaminiques. Ce large antagonisme des récepteurs contribue à ses propriétés tranquillisantes et antibactériennes. La capacité du composé à inhiber la croissance bactérienne est attribuée à son interférence avec la synthèse et la fonction de la paroi cellulaire bactérienne .
Composés similaires :
Promazine : Le composé parent, utilisé comme antipsychotique.
Chlorpromazine : Un autre dérivé de la phénothiazine avec des propriétés antipsychotiques.
Trifluopérazine : Une phénothiazine utilisée pour traiter la schizophrénie.
Unicité : Le this compound est unique en raison de son groupe propionyle, qui améliore ses propriétés pharmacologiques, le rendant plus efficace comme tranquillisant et agent antibactérien par rapport à son composé parent, la promazine .
Comparaison Avec Des Composés Similaires
Promazine: The parent compound, used as an antipsychotic.
Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.
Trifluoperazine: A phenothiazine used to treat schizophrenia.
Uniqueness: Propionylpromazine hydrochloride is unique due to its propionyl group, which enhances its pharmacological properties, making it more effective as a tranquilizer and antibacterial agent compared to its parent compound, promazine .
Propriétés
IUPAC Name |
1-[10-[3-(dimethylamino)propyl]phenothiazin-2-yl]propan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2OS.ClH/c1-4-18(23)15-10-11-20-17(14-15)22(13-7-12-21(2)3)16-8-5-6-9-19(16)24-20;/h5-6,8-11,14H,4,7,12-13H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFWVWZODBGTOIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3568-24-9 (Parent) | |
| Record name | Propiopromazine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007681676 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4045187 | |
| Record name | Propionylpromazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>56.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID46500451 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
7681-67-6 | |
| Record name | Propiopromazine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007681676 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propionylpromazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PROPIOPROMAZINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0BND6SD2I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of Propionylpromazine hydrochloride in scientific research?
A1: While not approved for use in humans, Propionylpromazine hydrochloride is being investigated for its tranquilizing effects in wildlife management. Specifically, it has been incorporated into formulations for use in leghold traps to mitigate self-inflicted trauma in captured animals [, ].
Q2: What analytical methods are commonly employed to study Propionylpromazine hydrochloride?
A2: Researchers utilize various chromatographic techniques to analyze Propionylpromazine hydrochloride. High-performance liquid chromatography (HPLC) is frequently used, often coupled with UV-Vis detection, to quantify the drug and its metabolites in various matrices like formulations and biological samples [, , , , ]. Additionally, tandem mass spectrometry (HPLC/MS) is employed for structural confirmation of the drug and its degradation products [].
Q3: What challenges are associated with the stability of Propionylpromazine hydrochloride formulations, and how are these addressed?
A3: Studies have revealed that Propionylpromazine hydrochloride can degrade under certain storage conditions, particularly at elevated temperatures []. This degradation, primarily through oxidation, leads to the formation of multiple degradation products. To enhance the stability of formulations, incorporating antioxidants like ascorbic acid has proven effective in preventing degradation and ensuring the long-term efficacy of the drug [].
Q4: Has the metabolism of Propionylpromazine hydrochloride been investigated in any species?
A4: Yes, the metabolism of Propionylpromazine hydrochloride has been studied in horses, although the drug is not approved for use in this species [, ]. Research indicates that it undergoes metabolism, with 2-(1-hydroxypropyl) promazine sulfoxide being identified as a major metabolite in horse urine [, ]. This finding is significant for equine drug testing, as it allows for the detection of Propionylpromazine hydrochloride administration through the presence of its metabolite.
Q5: Are there any methods for extracting and analyzing Propionylpromazine hydrochloride from complex matrices?
A5: Yes, researchers have developed a solid phase extraction (SPE) method capable of simultaneously extracting both Propionylpromazine hydrochloride and glucocorticoids from serum samples []. This method allows for the separation and pre-concentration of these compounds, improving their detection and quantification using HPLC with UV-Vis.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


